N-(2,4-difluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, a methylbenzyl ether, and a pyridinone moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyridinone intermediate.
Attachment of the Methylbenzyl Ether: The methylbenzyl ether is typically introduced through an etherification reaction, where the pyridinone intermediate reacts with a methylbenzyl halide under basic conditions.
Final Acetylation: The final step involves acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the pyridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the aromatic rings.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and inflammatory disorders.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(2-methyl-4-oxopyridin-1(4H)-yl)acetamide: Lacks the methylbenzyl ether group, which may affect its reactivity and biological activity.
N-(2,4-difluorophenyl)-2-(4-oxopyridin-1(4H)-yl)acetamide: Lacks both the methyl and methylbenzyl ether groups, resulting in different chemical and biological properties.
Uniqueness
N-(2,4-difluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the methylbenzyl ether group contributes to its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3/c1-14-5-3-4-6-16(14)13-29-21-11-26(15(2)9-20(21)27)12-22(28)25-19-8-7-17(23)10-18(19)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUIJFMIPABRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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